Pentabromophenyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentabromophenyl acrylate is a brominated acrylate monomer with the empirical formula C₁₀H₅Br₅O₂ and a molecular weight of 542.64 g/mol. This compound appears as a white powder and has a melting point ranging from 148 to 151 °C. It is primarily recognized for its potential applications as a flame retardant in polymer chemistry, owing to its high bromine content which enhances fire resistance properties in materials .

As a flame retardant, PBPA's mechanism of action involves several steps:

- Physical Barrier: PBPA can form a physical barrier on the material's surface, hindering the spread of flames.

- Heat Absorption: During combustion, PBPA absorbs heat, delaying ignition and reducing the peak burning temperature.

- Radical Scavenging: Bromine atoms from PBPA can react with free radicals involved in the combustion process, interrupting the flame propagation cycle.

PBPA is a suspected persistent organic pollutant (POP) due to its bromine content []. Research suggests potential environmental and health concerns, including:

- Bioaccumulation: PBPA has the potential to accumulate in living organisms through the food chain.

- Endocrine Disruption: Studies suggest PBPA might interfere with hormonal balance.

- Developmental Toxicity: Some studies suggest potential developmental toxicity in exposed organisms.

Precursor for High Refractive Index Polymers

PBPA serves as a crucial monomer for creating high refractive index (RI) polymers. These polymers have the ability to bend light more than standard materials. Research utilizes PBPA to develop poly(pentabromophenyl acrylate) (PPBA) which possesses a very high RI. This property makes PPBA valuable for applications in optical waveguides [1, 2]. Optical waveguides are essential components in photonic devices used in telecommunications and optical sensing [1].

- [1] Pentabromophenyl acrylate 96 52660-82-9 - Sigma-Aldrich [Sigma-Aldrich]:

- [2] Poly(pentabromophenyl acrylate-co-glycidyl methacrylate) - Sigma-Aldrich [Sigma-Aldrich]:

Research on Copolymerization

Scientific research explores PBPA's ability to form copolymers with other monomers. Copolymerization involves linking PBPA with another molecule to create a new material with combined properties. Studies investigate PBPA's behavior in copolymerization with acrylonitrile, both in aqueous emulsions and using free radical initiators [2]. The aim is to understand how PBPA's structure and properties influence the resulting copolymer's characteristics.

Pentabromophenyl acrylate exhibits notable reactivity in copolymerization processes. It can copolymerize with various monomers, including acrylonitrile and styrene, particularly in aqueous emulsions or under free radical conditions. The compound's high reactivity ratio indicates that it tends to react more readily with itself than with other comonomers, influencing the composition and properties of the resulting copolymers .

Additionally, it can undergo UV-induced polymerization, where exposure to ultraviolet light initiates rapid polymerization processes, making it suitable for applications requiring quick curing times .

Pentabromophenyl acrylate can be synthesized through several methods, typically involving the bromination of phenolic compounds followed by esterification with acrylic acid or its derivatives. The synthesis process generally includes the following steps:

- Bromination: Bromination of phenol or a substituted phenol to introduce bromine atoms.

- Esterification: Reaction of the brominated phenol with acrylic acid in the presence of a catalyst to form pentabromophenyl acrylate.

This method allows for the precise control of bromine substitution levels, which is crucial for tailoring the properties of the final product .

Pentabromophenyl acrylate finds diverse applications primarily due to its flame-retardant properties. Key applications include:

- Coatings: Used in protective coatings that require enhanced fire resistance.

- Adhesives: Incorporated into adhesive formulations to improve thermal stability.

- Sealants: Utilized in sealants designed for high-performance environments.

- Optical Materials: Employed in creating high refractive index polymers for optical waveguides.

Interaction studies involving pentabromophenyl acrylate primarily focus on its copolymerization behavior with other monomers. Research indicates that the composition of monomer feeds significantly affects the final properties of terpolymers formed from combinations such as acrylonitrile and styrene. The relationship between feed composition and terpolymer characteristics can be modeled using established equations like the Alfrey-Goldfinger equation, aiding in predicting material properties based on varying ratios .

Several compounds share structural similarities with pentabromophenyl acrylate, primarily due to their brominated aromatic structures. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dibromopropyl acrylate | Two bromine atoms on propylene chain | Lower bromine content; less flame-retardant than pentabromophenyl acrylate |

| 2,4,6-Tribromophenyl acrylate | Three bromine atoms on phenolic ring | Moderately effective as a flame retardant; less reactive than pentabromophenyl acrylate |

| Brominated epoxy resins | Bromination in epoxy backbone | Used extensively in coatings; provides different mechanical properties |

Pentabromophenyl acrylate is unique due to its high degree of bromination, which enhances its flame-retardant capabilities significantly compared to these similar compounds while also affecting its reactivity in copolymerization processes .

Molecular Composition and Structural Features

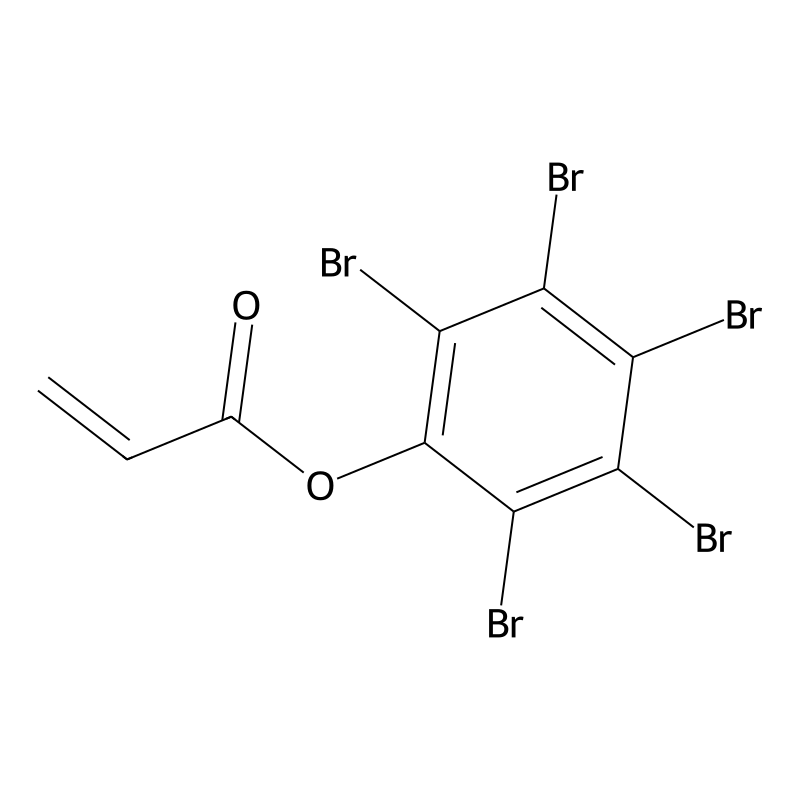

Pentabromophenyl acrylate is an acrylate ester with a pentabromophenyl substituent. Its molecular formula is C₉H₃Br₅O₂, and its molecular weight is 542.64 g/mol. The compound’s structure consists of an acrylate group (CH₂=CHCOO–) attached to a fully brominated phenyl ring.

The fully brominated aromatic ring confers high thermal stability and reactivity in polymerization reactions.

Isomeric and Stereochemical Considerations

Pentabromophenyl acrylate is structurally rigid due to the symmetrical substitution pattern of bromine atoms on the phenyl ring. No stereoisomers are reported, as the acrylate group is not chiral, and the bromine substituents occupy all available positions on the aromatic ring.

Pentabromophenyl acrylate possesses the molecular formula C₉H₃Br₅O₂ with a molecular weight of 542.64 grams per mole [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry name is (2,3,4,5,6-pentabromophenyl) prop-2-enoate, registered under Chemical Abstracts Service number 52660-82-9 [1] [2] [4]. The exact molecular weight has been determined to be 537.605 atomic mass units, with a monoisotopic mass of 537.604990 [5] [6].

The molecular structure contains a total of 16 heavy atoms and 86 valence electrons, contributing to its substantial molecular complexity [6] [7]. The heavy atom count reflects the presence of five bromine atoms, nine carbon atoms, and two oxygen atoms, while the hydrogen content is limited to only three atoms due to the extensive halogenation of the aromatic ring.

Structural Composition and Elemental Analysis

The compositional analysis of pentabromophenyl acrylate reveals a distinctive elemental distribution dominated by bromine content. Bromine constitutes approximately 73.64% of the total molecular mass, contributing 399.520 grams per mole through five bromine substituents [3] [8]. Carbon accounts for 19.93% of the molecular weight with a contribution of 108.099 grams per mole from nine carbon atoms. Oxygen represents 5.90% of the molecular mass through two oxygen atoms contributing 31.998 grams per mole, while hydrogen comprises only 0.56% with 3.024 grams per mole from three hydrogen atoms.

This elemental composition directly influences the compound's physical and chemical properties, particularly its high density of 2.471 grams per cubic centimeter (predicted value) and substantial molecular weight [3] [8]. The high bromine content is responsible for the compound's effectiveness as a flame retardant and contributes to its optical properties, including its high refractive index potential.

Molecular Geometry and Electronic Structure

The molecular architecture of pentabromophenyl acrylate features a planar aromatic ring system with five bromine substituents positioned at the 2,3,4,5,6 positions, creating a fully brominated phenyl ring. The acrylate functional group is attached through an ester linkage at the 1-position of the phenyl ring [2] [8] [6]. The canonical SMILES representation C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br illustrates the complete substitution pattern and connectivity [2] [8] [6].

The compound exhibits no hydrogen bond donor capability due to the absence of hydroxyl, amino, or other hydrogen-donating groups [2] [6] [7]. However, it possesses two hydrogen bond acceptor sites through the carbonyl oxygen and ester oxygen atoms of the acrylate moiety [2] [6] [7]. This hydrogen bonding profile influences the compound's solubility characteristics and intermolecular interactions.

Physical State and Appearance

Pentabromophenyl acrylate exists as a solid at ambient temperature with a melting point range of 148-151°C [1] [3]. The compound appears as a white to pale yellow solid, and its physical stability requires storage at -20°C to prevent degradation [1] [3]. The predicted boiling point of 469.4°C reflects the compound's thermal stability and low volatility under normal conditions [3] [8].

The topological polar surface area measures 26.3 square angstroms, indicating moderate polarity despite the extensive halogenation [2] [6] [7]. The calculated logarithmic partition coefficient (LogP) value of 5.59050 suggests high lipophilicity, which affects the compound's solubility profile and environmental fate [8] [6].

Chemical Structure Identifiers and Registration Data

The compound's structural identity is comprehensively documented through multiple chemical identifier systems. The linear formula Br₅C₆OCOCH=CH₂ provides a simplified representation emphasizing the bromine substitution pattern [1] [4]. The International Chemical Identifier (InChI) string InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 provides complete structural connectivity information [2] [8] [6].

The InChI Key BKKVYNMMVYEBGR-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [8] [5] [6]. The MDL number MFCD00080604 provides additional registry information for chemical inventory management [1] [8] [5].

Chemical Identity and Composition

Pentabromophenyl acrylate (Chemical Abstracts Service number 52660-82-9) possesses the molecular formula C₉H₃Br₅O₂ with a molecular weight of 542.64 grams per mole [1] [2] [3] [4] [5]. The compound is systematically named as (2,3,4,5,6-pentabromophenyl) prop-2-enoate according to International Union of Pure and Applied Chemistry nomenclature [1] [2] [5] [6].

The molecular structure consists of a pentabrominated phenyl ring attached to an acrylate functional group, resulting in a highly halogenated aromatic ester [1] [5] [6]. The exact molecular weight is documented as 537.605 grams per mole, with a heavy atom count of 16, reflecting the substantial presence of bromine atoms [6]. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, with a topological polar surface area of 26.3 square angstroms [5] [6].

Structural Characteristics

The canonical Simplified Molecular Input Line Entry System representation is C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br, clearly showing the complete substitution of all hydrogen atoms on the phenyl ring with bromine atoms [1] [5] [6]. The International Chemical Identifier Key BKKVYNMMVYEBGR-UHFFFAOYSA-N provides a unique digital fingerprint for the compound [1] [5] [6].

Thermal Properties

Melting and Boiling Characteristics

Pentabromophenyl acrylate exhibits a melting point range of 148-151°C according to literature values, indicating a relatively high thermal stability for an organic monomer [3] [4] [7]. The compound demonstrates a predicted boiling point of 469.4°C at 760 millimeters of mercury pressure, though it typically decomposes before reaching its boiling point [1] [3] [4].

Physical State and Appearance

Morphology and Color

Pentabromophenyl acrylate exists as a solid at room temperature with a crystalline structure [3] [4] [7]. The compound typically appears as a white crystalline to slightly colored solid, though some sources report variations ranging from white to yellow to green depending on purity and storage conditions [3] [4].

Density and Molecular Properties

The compound exhibits a predicted density of 2.471 grams per cubic centimeter, reflecting the substantial contribution of the five bromine atoms to the overall mass [1] [3] [4]. This high density is characteristic of heavily brominated organic compounds and contributes to the material's effectiveness as a flame retardant.

Optical and Electronic Properties

Refractive Index Characteristics

Pentabromophenyl acrylate demonstrates exceptionally high refractive index properties, with values approaching approximately 1.7 [9] [10] [11]. This high refractive index is attributed to the extensive bromine substitution, as bromine atoms possess high polarizability and contribute significantly to the compound's light-refracting capabilities [9].

Research has shown that pentabrominated acrylates exhibit significantly higher refractive indices compared to their less-halogenated counterparts, with the five-fold bromine substitution resulting in maximum enhancement of refractive index for this class of compounds [9]. The high refractive index makes the compound valuable for optical applications including waveguide materials and high-performance optical polymers [9] [10] [11].

Electronic Properties

The compound exhibits a logarithmic partition coefficient (LogP) of 5.59050, indicating highly lipophilic character and very low water solubility [1] [5] [6]. This hydrophobic nature is consistent with the extensive halogenation and contributes to the compound's low environmental mobility and bioaccumulation potential.

Solubility and Chemical Behavior

Solvent Compatibility

Pentabromophenyl acrylate demonstrates very low solubility in water due to its highly hydrophobic nature [1]. The compound shows compatibility with organic solvents, particularly aromatic solvents and chlorinated hydrocarbons, which is typical for heavily brominated aromatic compounds [1].

Vapor Pressure and Volatility

The compound exhibits very low vapor pressure at standard temperature and pressure conditions, indicating minimal volatility [1]. This low volatility is advantageous for applications requiring thermal stability and reduced environmental emissions during processing and use.

Molecular Descriptors and Chemical Classification

Structural Descriptors

The molecule contains one aromatic ring system with no aliphatic cycles, no aromatic heterocycles, and no aliphatic heterocycles [6]. The compound possesses 86 valence electrons and zero radical electrons, indicating a stable electronic configuration [6].

Chemical Registration and Identification

The compound is registered under Materials Data Language number MFCD00080604 and is catalogued in major chemical databases including ChemSpider and PubChem [1] [2] [12]. It falls under the classification of brominated flame retardants and specialty acrylate monomers for advanced materials applications [1] [2] [3].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant